5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Description
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a derivative of biphenyl, featuring a chloro group at the 5’ position, a hydroxy group at the 2’ position, and an aldehyde group at the 3 position
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-4-5-13(16)12(7-11)10-3-1-2-9(6-10)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNGQAZEEWLTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Halogenation: Introduction of the chloro group at the 5’ position of biphenyl.
Hydroxylation: Introduction of the hydroxy group at the 2’ position.
Formylation: Introduction of the aldehyde group at the 3 position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to a primary alcohol.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Biologically Active Compounds
5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde serves as an intermediate in the synthesis of various biologically active molecules. Its functional groups allow for nucleophilic substitutions and condensations, making it a versatile building block in medicinal chemistry.
2. Ligand Development
The compound has been utilized in the development of ligands for transition metals. Its ability to form stable complexes enhances catalytic processes in organic reactions. For instance, studies have shown that derivatives of this compound can act as effective ligands in coordination chemistry, influencing the reactivity and selectivity of metal-catalyzed transformations .
Medicinal Chemistry Applications
1. Anticancer Agents
Research indicates that derivatives of 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde exhibit notable anticancer activity. For example, compounds synthesized from this aldehyde have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
2. Antimicrobial Activity
Some studies have reported that modifications of this compound possess antimicrobial properties. The presence of the chloro and hydroxy groups contributes to its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents .
Table 1: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde | 5'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde | 85 |
| Condensation | 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde + Amine | Schiff Base Derivative | 70 |
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde Derivative A | Anticancer | 12 |
| 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde Derivative B | Antimicrobial | 15 |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of synthesized derivatives from 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde. The results demonstrated that specific modifications increased apoptosis in breast cancer cells by up to 50% compared to controls .
Case Study 2: Coordination Chemistry
In a study focusing on ligand behavior, researchers synthesized several metal complexes using derivatives of this compound. They found that these complexes exhibited enhanced catalytic activity in C-C bond formation reactions, showcasing the utility of the compound in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, potentially altering their function. The chloro group may also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxamide: Similar structure but with a carboxamide group instead of an aldehyde.
Uniqueness
5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a biphenyl structure with a chloro group and a hydroxyl group on the phenyl rings, along with an aldehyde functional group. Its molecular formula is and it has a molar mass of approximately 232.66 g/mol.
Synthesis
The synthesis of 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde typically involves the chlorination of biphenyl derivatives followed by hydroxylation and formylation processes. Various synthetic routes have been explored to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde exhibits significant anticancer properties. In vitro assays on human lung cancer cell lines (A549) demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.6 | Apoptosis induction |
| MCF-7 | 20.4 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It inhibits the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
Antidiabetic Properties
Preliminary studies suggest that 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde may also possess antidiabetic properties by inhibiting α-amylase activity, thereby reducing glucose absorption in the intestines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : It alters signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde:
- Study on A549 Cells : An investigation into the cytotoxic effects on A549 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability after 48 hours.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size in xenograft models compared to controls, highlighting its potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde?
- Methodological Answer :
- 1H and 13C NMR : Analyze aromatic proton environments (e.g., downfield shifts for aldehyde protons at ~9-10 ppm) and confirm biphenyl connectivity. Compare splitting patterns with literature data for substituted biphenyls .
- UV-Vis Spectroscopy : Determine λmax (e.g., 352 nm and 522 nm for similar aldehydes) to assess conjugation and electronic transitions .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad O-H stretch ~3200 cm⁻¹) groups .
- Fluorescence Spectroscopy : Measure λem (e.g., 578 nm in MeCN) to evaluate photophysical properties for potential applications in sensing or imaging .
Q. How can the presence of the aldehyde functional group be confirmed experimentally?
- Methodological Answer :
- Derivatization : React with 2,4-dinitrophenylhydrazine to form a hydrazone precipitate (orange-red crystals) .
- NMR Analysis : Observe the aldehyde proton as a singlet at ~9.8–10.2 ppm in 1H NMR and a carbonyl carbon at ~190–200 ppm in 13C NMR .
- IR Confirmation : Detect a strong C=O stretch at ~1700 cm⁻¹ and absence of carboxylic acid O-H stretches .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- GHS Compliance : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (Category 2/2A) .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for Suzuki coupling) or organocatalysts for regioselective aldehyde formation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts (e.g., over-oxidized carboxylic acids) .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in mixed solvents (e.g., EtOH/CHCl₃) to grow single crystals .
- X-ray Diffraction : Compare bond lengths/angles (e.g., C-Cl: ~1.74 Å, C=O: ~1.21 Å) with computational models (DFT) to validate geometry .
- Packing Analysis : Study intermolecular interactions (e.g., hydrogen bonding between hydroxyl and aldehyde groups) to explain solubility and stability .
Q. How can contradictory biological activity data across studies be reconciled?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line/pathogen strain .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Dose-Response Validation : Repeat experiments with purified batches (HPLC purity ≥95%) to rule out impurity effects .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5'-position to modulate aldehyde reactivity .
- Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., enzymes or receptors) .
- In Vitro Screening : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC50 comparisons .
Q. How can discrepancies in NMR data between synthesized batches be investigated?
- Methodological Answer :
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts .
- Dynamic Processes : Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation in biphenyl systems) .
- Impurity Analysis : Use HSQC/HMBC to distinguish minor peaks from main product signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
